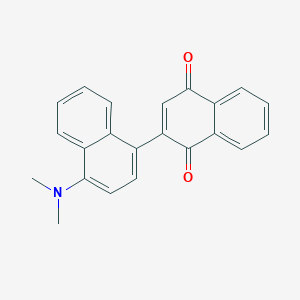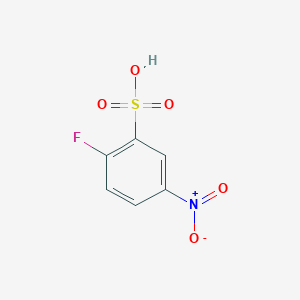![molecular formula C12H20NO4P B14411043 Diethyl [(4-methoxyanilino)methyl]phosphonate CAS No. 81439-58-9](/img/structure/B14411043.png)
Diethyl [(4-methoxyanilino)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-methoxyanilino)methyl]phosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is a derivative of phosphonic acid and contains a phosphonate group attached to a benzene ring substituted with a methoxy group and an anilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl [(4-methoxyanilino)methyl]phosphonate can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The Pudovik reaction, which involves the addition of a phosphite to an imine, is also used. These reactions typically require the use of catalysts, such as palladium or copper, and may be conducted under microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound often involves large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is increasingly being adopted to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl [(4-methoxyanilino)methyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form phosphonic acid derivatives and reduced to form phosphine derivatives. Substitution reactions, such as nucleophilic substitution, can occur at the phosphorus atom or the aromatic ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides and amines. These reactions are typically conducted under mild to moderate conditions, with temperatures ranging from room temperature to 100°C and reaction times ranging from minutes to hours .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphonic acid derivatives, while reduction reactions can produce phosphine derivatives. Substitution reactions can result in the formation of various substituted phosphonates .
Aplicaciones Científicas De Investigación
Diethyl [(4-methoxyanilino)methyl]phosphonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry. In biology, it is studied for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms. In medicine, it is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In industry, it is used as a corrosion inhibitor and as a flame retardant .
Mecanismo De Acción
The mechanism of action of diethyl [(4-methoxyanilino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access. It can also interact with cellular membranes and proteins, altering their structure and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparación Con Compuestos Similares
Diethyl [(4-methoxyanilino)methyl]phosphonate can be compared with other similar compounds, such as diethyl 4-methylbenzylphosphonate and diethyl 4-methoxybenzylphosphonate. These compounds share similar structural features, such as the presence of a phosphonate group and a substituted benzene ring. they differ in the specific substituents attached to the benzene ring, which can influence their chemical reactivity and biological activity. For example, the presence of a methoxy group in this compound can enhance its electron-donating properties and increase its affinity for certain molecular targets .
List of Similar Compounds:- Diethyl 4-methylbenzylphosphonate
- Diethyl 4-methoxybenzylphosphonate
- Diethyl [(4-dimethylamino)phenyl]phosphonate
- Diethyl [(4-nitrophenyl)methyl]phosphonate
Propiedades
Número CAS |
81439-58-9 |
|---|---|
Fórmula molecular |
C12H20NO4P |
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
N-(diethoxyphosphorylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C12H20NO4P/c1-4-16-18(14,17-5-2)10-13-11-6-8-12(15-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3 |
Clave InChI |
KAWHJXDYHGZXMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CNC1=CC=C(C=C1)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)



![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)





